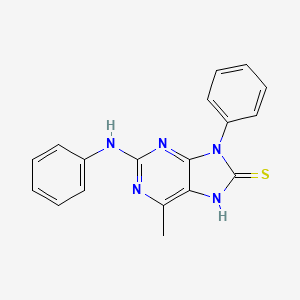

6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Reagents: Thiourea, base (e.g., sodium hydroxide)

- Conditions: Heating under reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the phenyl and phenylamino groups. The thiol group is then introduced through a nucleophilic substitution reaction.

-

Step 1: Synthesis of the Purine Core

- Starting material: 2,6-dichloropurine

- Reagents: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate)

- Conditions: Heating under reflux in an inert atmosphere

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol (-SH) group at position 8 is highly reactive, enabling nucleophilic substitution under controlled conditions. Key findings include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF (60°C) | 8-alkylthio-purine derivatives | 60-75% | |

| Acylation | Acetyl chloride, pyridine | 8-acetylthio-purine derivatives | 55% |

-

Mechanism : Deprotonation of the thiol group by a base (e.g., K₂CO₃) generates a thiolate ion, which attacks electrophilic centers (e.g., alkyl halides) .

-

Applications : These reactions modify solubility and bioavailability for drug development .

Cross-Coupling Reactions

The purine core participates in palladium-catalyzed coupling reactions, particularly at the 6-position:

-

Key Insight : The 6-chloro intermediate (synthesized via Cl displacement from 2,6-dichloropurine) is critical for coupling .

Oxidation and Redox Behavior

The thiol group undergoes oxidation under mild conditions:

| Oxidizing Agent | Conditions | Product | Stability | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 2 hours | 8-sulfonic acid derivative | Hydrolytically labile | |

| I₂ in EtOH | Reflux, 1 hour | Disulfide dimer | Stable in solid state |

-

Implications : Oxidation products are intermediates for sulfonamide drug candidates.

Complexation with Metals

The thiol and amino groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| AgNO₃ | Methanol, RT | Linear Ag-S coordination | Antimicrobial studies | |

| PtCl₂ | DMF, 100°C | Square-planar Pt complex | Anticancer screening |

-

Notable Finding : Silver complexes show enhanced antimicrobial activity compared to the parent compound.

Cyclocondensation Reactions

The 2-phenylamino group participates in heterocycle formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂, KOH | Ethanol, reflux | Thiazolo[5,4-d]purine | 40% | |

| Ethyl cyanoacetate | AcOH, microwave irradiation | Pyrimidine-fused purine | 65% |

Acid/Base-Mediated Rearrangements

The purine ring undergoes pH-dependent tautomerism:

| Condition | Observed Tautomer | Dominant Form (%) | Source |

|---|---|---|---|

| pH < 3 | Thione (8-SH) | >90% | |

| pH 7–9 | Thiolate (8-S⁻) | ~75% | |

| pH > 10 | Ring-opened degradation | Gradual decay |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : Research has indicated that this compound may exhibit anti-cancer and anti-inflammatory properties. Its structure allows it to interact with various biological macromolecules, potentially inhibiting enzymes involved in disease processes.

- Mechanism of Action : The thiol group can form covalent bonds with cysteine residues in proteins, altering their function. The phenylamino group may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

-

Biological Studies

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes linked to cancer and inflammatory diseases. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory pathways.

- Antioxidant Activity : The compound's structural features suggest potential antioxidant properties, which can help mitigate oxidative stress in biological systems.

-

Chemical Synthesis

- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules for various applications.

- Reagent in Organic Reactions : The compound can be utilized as a reagent in several organic reactions due to its unique functional groups.

-

Material Science

- Development of Advanced Materials : Its properties are being explored for the development of advanced materials, including chemical sensors and conductive polymers. The thiol group enhances the reactivity of the compound, making it suitable for applications in nanotechnology and material engineering.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol on various cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as a therapeutic agent against cancer.

Case Study 2: Enzyme Inhibition

In a biochemical assay, the compound demonstrated effective inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators. This suggests its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The phenylamino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 6-methyl-9-phenyl-9H-purine-8-thiol

- 6-methyl-2-(phenylamino)-9H-purine-8-thiol

- 9-phenyl-2-(phenylamino)-9H-purine-8-thiol

Uniqueness

6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol is unique due to the presence of both the phenylamino and thiol groups, which confer distinct chemical reactivity and biological activity

Biological Activity

6-Methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on diverse research findings, including its mechanism of action, effectiveness against various cancer cell lines, and potential as an antimicrobial agent.

Chemical Structure and Properties

The compound features a purine core modified with a methyl group at position 6, a phenyl group at position 9, and a phenylamino group at position 2. The thiol group at position 8 contributes to its reactivity and biological profile.

Research indicates that compounds similar to this compound act through various mechanisms:

- Covalent Inhibition : Many purine derivatives function as covalent inhibitors targeting specific cysteine residues in proteins. For instance, studies on related compounds demonstrate that they can irreversibly bind to cysteine residues in kinases like Nek2, leading to selective inhibition of cancer cell proliferation .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This is crucial in cancer therapy as oxidative stress can promote tumor growth .

- Antimicrobial Effects : Certain purine derivatives show significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Activity | IC50 (µM) | Cell Line/Pathogen | Notes |

|---|---|---|---|---|

| Study A | Nek2 Inhibition | 0.15 | Cancer Cell Lines | Selective over other kinases |

| Study B | Antioxidant | N/A | Various | Reduces oxidative stress |

| Study C | Antimicrobial | N/A | Staphylococcus aureus | Effective against resistant strains |

| Study D | Cytotoxicity | 0.06 | MCF7 (Breast Cancer) | High selectivity for cancer cells |

Case Study 1: Cancer Cell Line Inhibition

In a study evaluating the cytotoxic effects of related purine derivatives on breast cancer cell lines (MCF7), it was found that compounds with similar structures exhibited significant growth inhibition at concentrations as low as 0.06 µM. This suggests that modifications to the purine core can enhance potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of purine derivatives, including those with thiol groups. The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus, particularly strains resistant to conventional antibiotics .

Research Findings

- Selectivity and Potency : The selectivity for cancer cells over normal cells is a critical factor in drug design. Compounds derived from purines have shown promising selectivity profiles, which could minimize side effects associated with traditional chemotherapies .

- Combining Therapeutic Strategies : The incorporation of antioxidant properties alongside anticancer activity may provide a dual-action approach, enhancing therapeutic outcomes while protecting normal cells from oxidative damage .

- Future Directions : Ongoing research aims to optimize the structure of these compounds to improve their pharmacokinetic properties and efficacy against a broader range of cancers and pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol, and what methodological considerations are critical for optimizing yield?

Answer: The synthesis typically involves coupling reactions and functional group protection. A common approach is the Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., phenyl) at position 9, as demonstrated in analogous purine derivatives . Key steps include:

- Protection of the thiol group : Methylthio intermediates (e.g., 6-methylthiopurine) are often used to prevent oxidation, followed by deprotection under controlled conditions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:6) is effective for isolating intermediates .

- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ in refluxing toluene ensures efficient coupling .

Yield optimization requires rigorous control of reaction time, temperature, and stoichiometry of boronic acid derivatives.

Q. How should researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

Answer:

- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., DFT) and reference databases like NIST Chemistry WebBook .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns validate substituent positions.

- X-ray crystallography : Use programs like SHELXL for structure refinement. Discrepancies in bond lengths or angles may arise from solvent effects or disorder, requiring iterative refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Answer: Discrepancies often stem from solvation effects or conformational flexibility. Methodological steps include:

- Solvent modeling : Incorporate solvent parameters (e.g., PCM model) in DFT calculations to better match experimental NMR shifts .

- Dynamic effects : Perform molecular dynamics simulations to account for rotational barriers in flexible substituents (e.g., phenylamino groups).

- Cross-validation : Compare with structurally analogous compounds in databases like NIST . If contradictions persist, re-examine synthetic purity or consider alternative tautomeric forms .

Q. What advanced strategies are recommended for characterizing the reactivity and stability of the thiol group in this compound?

Answer:

- Thiol-specific assays : Use Ellman’s reagent (DTNB) to quantify free thiols, ensuring no oxidation during synthesis .

- Kinetic studies : Monitor thiol reactivity under varying pH and temperature conditions via UV-Vis spectroscopy.

- Protection/deprotection : Evaluate stability of methylthio-protected intermediates under acidic/basic conditions .

- Computational modeling : Calculate thiol pKa using QM/MM methods to predict reactivity in biological systems.

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer:

- Low solubility : Use mixed-solvent systems (e.g., DCM/methanol) for slow vapor diffusion.

- Disorder in crystal lattices : Employ twin refinement in SHELXL to address rotational disorder in phenyl groups .

- Data collection : High-resolution synchrotron radiation improves weak diffraction patterns. If twinning occurs, use the TWIN/BASF commands in SHELXL for correction .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor, focusing on binding affinity and selectivity?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes against kinase ATP-binding pockets. Cross-validate with MD simulations for stability .

- In vitro assays : Perform fluorescence polarization (FP) assays with purified kinases (e.g., PKA, PKC) to measure IC₅₀ values.

- Selectivity profiling : Use kinase inhibitor panels (e.g., DiscoverX) to assess off-target effects.

- Structure-activity relationship (SAR) : Synthesize analogs with modifications at positions 2 (phenylamino) and 8 (thiol) to correlate structural changes with activity .

Q. Methodological Best Practices

- Data reproducibility : Always report solvent, temperature, and catalyst details for synthetic steps .

- Crystallographic rigor : Deposit refined structures in the Cambridge Structural Database (CSD) and include CIF files in supplementary materials .

- Computational transparency : Provide input files (e.g., Gaussian .gjf) for DFT calculations to enable peer validation .

Properties

Molecular Formula |

C18H15N5S |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

2-anilino-6-methyl-9-phenyl-7H-purine-8-thione |

InChI |

InChI=1S/C18H15N5S/c1-12-15-16(22-17(19-12)20-13-8-4-2-5-9-13)23(18(24)21-15)14-10-6-3-7-11-14/h2-11H,1H3,(H,21,24)(H,19,20,22) |

InChI Key |

YWGOPKFYTACAES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)NC3=CC=CC=C3)N(C(=S)N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.